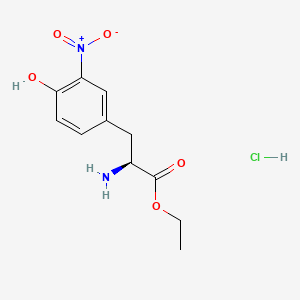

3-Nitro-L-tyrosine ethyl ester hydrochloride

Descripción

Overview and Significance in Biochemical and Pharmacological Research

3-Nitro-L-tyrosine (B30807) ethyl ester hydrochloride holds considerable significance in the realms of biochemistry and pharmacology, primarily due to its relationship with 3-nitrotyrosine (B3424624), a well-established biomarker of oxidative and nitrative stress. The addition of a nitro group to the tyrosine ring structure fundamentally alters its properties, making it a key indicator of the presence of reactive nitrogen species (RNS) such as peroxynitrite. wikipedia.org

In biochemical research, 3-Nitro-L-tyrosine ethyl ester hydrochloride is utilized as a standard in analytical techniques, particularly in mass spectrometry and high-performance liquid chromatography (HPLC). nih.govglentham.com These methods are employed to accurately detect and quantify the levels of nitrated proteins in biological samples, providing insights into the extent of cellular damage and the progression of various diseases. nih.gov The ethyl ester modification enhances the compound's stability and facilitates its use in experimental models.

Pharmacological research leverages this compound to explore the functional consequences of protein nitration. By introducing 3-Nitro-L-tyrosine into cellular systems, researchers can mimic the effects of nitrosative stress and investigate its impact on protein structure, enzyme activity, and signal transduction pathways. portlandpress.com This has been instrumental in elucidating the role of protein nitration in the pathology of cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. wikipedia.org

| Research Area | Application of this compound | Significance |

| Biochemistry | Analytical standard for mass spectrometry and HPLC | Accurate quantification of protein nitration as a biomarker of oxidative stress. nih.govglentham.com |

| Pharmacology | In vitro and in vivo studies of nitrosative stress | Elucidation of the pathological mechanisms of diseases associated with oxidative damage. wikipedia.orgportlandpress.com |

| Proteomics | Identification and characterization of nitrated proteins | Understanding the specific protein targets of nitration and the functional consequences. scbt.com |

Historical Context of Tyrosine Derivatives in Research

The journey to understanding the significance of compounds like this compound began with the discovery of L-tyrosine itself in 1846. Initially, research focused on its fundamental role as a building block of proteins and a precursor to important biological molecules.

A pivotal moment in the history of tyrosine research was the discovery of protein tyrosine phosphorylation in the late 1970s. This finding revolutionized the understanding of cellular signaling, establishing a new paradigm of how cells communicate and respond to their environment. The subsequent identification of tyrosine kinases, the enzymes responsible for this modification, opened up new avenues for cancer research and drug development.

The focus on nitrated tyrosine derivatives emerged later, with the growing recognition of the role of reactive nitrogen species in biological systems. Seminal work in the early 1990s established the connection between peroxynitrite and protein tyrosine nitration. pnas.org Initially, tyrosine nitration was considered a chemical modification with little biological relevance. portlandpress.com However, subsequent studies demonstrated its presence in a variety of pathological conditions, leading to the establishment of 3-nitrotyrosine as a key biomarker of nitrative stress. wikipedia.orgpnas.org

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5.ClH/c1-2-18-11(15)8(12)5-7-3-4-10(14)9(6-7)13(16)17;/h3-4,6,8,14H,2,5,12H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITKQXFBNJTMRP-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922613 | |

| Record name | Ethyl 3-nitrotyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66737-54-0, 118123-23-2 | |

| Record name | (2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propionic acid ethyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66737-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-nitro-L-tyrosinate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066737540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Tyrosine, 3-nitro-, ethyl ester, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118123232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-nitrotyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-nitro-L-tyrosinate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological and Biomedical Research Applications

Role as a Biochemical Probe and Tool

3-Nitro-L-tyrosine (B30807), the active form of 3-Nitro-L-tyrosine ethyl ester hydrochloride, is utilized as a specialized tool to explore complex biological processes at the molecular level. Its unique chemical and spectroscopic properties allow researchers to investigate the intricacies of enzyme function, protein interactions, and metabolic pathways.

The introduction of a nitro group to the tyrosine structure alters its electronic properties, making 3-nitrotyrosine (B3424624) a useful probe for studying enzyme active sites and reaction mechanisms. By site-specifically incorporating 3-nitrotyrosine into an enzyme, researchers can gain insights into the local protein environment and the roles of specific amino acid residues in catalysis.

One notable application is in the study of ribonucleotide reductase, an enzyme essential for DNA synthesis. In this context, 3-nitrotyrosine was incorporated in place of specific tyrosine residues that are critical for the enzyme's radical propagation pathway. nih.gov The altered acidity of 3-nitrotyrosine (pKa ≈ 7.1) compared to tyrosine allows it to act as a probe for how the protein environment affects the protonation state of the tyrosine residue, which is crucial for proton-coupled electron transfer (PCET) mechanisms. nih.gov Although the mutant enzymes with 3-nitrotyrosine showed significantly reduced activity, this approach provided valuable data on the ground-state environment of each tyrosine in the PCET pathway. duke.edu

The key physicochemical properties of 3-nitrotyrosine that make it a useful probe in enzyme studies are summarized in the table below.

| Property | Change upon Nitration | Implication for Enzyme Studies |

| pKa of Phenolic Group | Decreased (more acidic) | Acts as a sensor for the local electrostatic environment within the protein. |

| Redox Potential | Altered | Can be used to study electron transfer pathways and radical propagation. |

| Hydrophobicity and Volume | Increased | Can probe steric and hydrophobic constraints within an enzyme's active site. |

| Spectroscopic Properties | Unique absorption spectrum | Allows for spectroscopic monitoring of the probe's environment. |

This table summarizes the key property changes when tyrosine is nitrated to 3-nitrotyrosine and the implications for studying enzyme mechanisms.

3-Nitrotyrosine serves as an effective spectroscopic probe for investigating protein-protein interactions due to its distinct optical properties. It absorbs light in a wavelength range where the natural amino acids tryptophan and tyrosine emit fluorescence (300-450 nm), and it is essentially non-fluorescent itself. nih.gov This characteristic allows it to function as an energy acceptor in Fluorescence Resonance Energy Transfer (FRET) studies. nih.gov

A key example of this application is the study of the interaction between the anticoagulant protein hirudin and the enzyme thrombin. nih.gov By replacing a tyrosine residue in a synthetic analog of hirudin with 3-nitrotyrosine, researchers were able to monitor the binding of hirudin to thrombin. Upon binding, the fluorescence of thrombin's tryptophan residues was significantly reduced due to energy transfer to the 3-nitrotyrosine on hirudin. nih.gov This method allows for the sensitive detection of protein-protein interactions and the determination of binding affinities (Kd values) in the low nanomolar range. nih.gov

The changes in the absorption spectrum of 3-nitrotyrosine upon binding can also provide structural information about the protein-ligand interface. For instance, in the hirudin-thrombin complex, the spectral shift indicated that the phenate moiety of 3-nitrotyrosine becomes protonated upon binding to the enzyme. nih.gov

The ethyl ester hydrochloride form of 3-nitro-L-tyrosine is particularly relevant for studies of cellular metabolism, as the ester group can enhance its ability to cross cell membranes. Once inside the cell, it is presumed that cellular esterases hydrolyze the ethyl ester, releasing free 3-nitrotyrosine. This intracellularly delivered 3-nitrotyrosine can then participate in or interfere with normal metabolic pathways.

Research has shown that extracellular 3-nitrotyrosine can be transported into cells via amino acid transporters. nih.gov In dopaminergic cells, it is transported by both the L-aromatic amino acid transporter and the dopamine (B1211576) transporter. nih.gov Once inside, 3-nitrotyrosine can be metabolized by the aromatic amino acid decarboxylase and monoamine oxidase. nih.gov This metabolic conversion of 3-nitrotyrosine can lead to the formation of neurotoxic metabolites, which has been implicated in the selective neurodegeneration observed in conditions like Parkinson's disease. nih.gov

Furthermore, 3-nitrotyrosine can be incorporated into proteins, such as α-tubulin, which can disrupt the microtubule architecture within cells. nih.gov The study of how cells process and are affected by 3-nitrotyrosine provides critical insights into the metabolic consequences of nitrosative stress.

Research in Oxidative and Nitrosative Stress

3-Nitro-L-tyrosine, and by extension its ethyl ester precursor, is a widely recognized molecule in the field of oxidative and nitrosative stress research. Its presence in biological systems is considered a footprint of specific types of molecular damage.

3-Nitrotyrosine is a stable end product of the reaction between tyrosine residues and potent nitrating agents, most notably peroxynitrite (ONOO⁻). researchgate.net Peroxynitrite is formed from the rapid reaction of nitric oxide (NO•) and superoxide (B77818) (O₂•⁻). researchgate.net Therefore, the detection of 3-nitrotyrosine in tissues and biological fluids is used as an indicator of the formation of peroxynitrite and subsequent nitric oxide-dependent oxidative damage. nih.gov

The formation of 3-nitrotyrosine is a post-translational modification of proteins that can disrupt protein structure and function. selleckchem.com The presence of 3-nitrotyrosine in proteins from diseased tissues, such as in the Lewy bodies of neurodegenerative diseases and atherosclerotic plaques, supports the hypothesis that tyrosine nitration contributes to the pathology of these conditions. researchgate.net

The following table outlines the key reactive nitrogen species and their role in the formation of 3-nitrotyrosine.

| Reactive Species | Formation | Role in Tyrosine Nitration |

| Nitric Oxide (NO•) | Synthesized by nitric oxide synthases (NOS). | A precursor to peroxynitrite. |

| Superoxide (O₂•⁻) | A byproduct of mitochondrial respiration and other cellular processes. | Reacts with nitric oxide to form peroxynitrite. |

| Peroxynitrite (ONOO⁻) | Formed from the reaction of NO• and O₂•⁻. | A primary agent that nitrates tyrosine residues to form 3-nitrotyrosine. |

This table details the key molecules involved in the pathway leading to 3-nitrotyrosine formation.

Given its association with peroxynitrite-mediated damage, 3-nitrotyrosine has been established as a biomarker for cellular damage, oxidative stress, and inflammation. nih.gov Elevated levels of 3-nitrotyrosine have been detected in a wide range of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cardiovascular diseases. acs.org

For instance, in inflammatory conditions, activated immune cells can produce large amounts of both nitric oxide and superoxide, leading to increased peroxynitrite formation and subsequent tyrosine nitration. Studies have shown elevated levels of protein-bound 3-nitrotyrosine in activated macrophages and in animal models of inflammation. nih.govpnas.org

In a clinical context, quantification of 3-nitrotyrosine in plasma protein, hemoglobin, and other bodily fluids can provide a measure of systemic nitrosative stress. nih.gov Research has documented changes in 3-nitrotyrosine levels in patients with diabetes, cirrhosis, renal failure, and Alzheimer's disease, highlighting its potential as a diagnostic or prognostic marker. nih.gov

The table below presents findings from a study on 3-nitrotyrosine levels in young adults with and without obesity, demonstrating its utility as a biomarker for oxidative damage in metabolic conditions.

| Group | Gender | 3-Nitrotyrosine Concentration (nM/µg total protein) |

| With Obesity | Women | 66.21 ± 23.85 |

| Without Obesity | Women | 40.69 ± 16.25 |

| With Obesity | Men | 51.72 ± 20.56 |

| Without Obesity | Men | 30.52 ± 5.21 |

Data adapted from a study on oxidative damage in young adults, showing significantly higher 3-nitrotyrosine levels in the group with obesity. This data is for illustrative purposes and is based on published research findings.

Investigations into Protein Tyrosine Nitration (PTN)

Protein Tyrosine Nitration (PTN) is a post-translational modification where a nitro group (-NO2) is added to one of the two ortho positions of the phenolic ring of a tyrosine residue within a protein. This process is not random and is recognized as a significant biomarker of "nitroxidative stress," a condition resulting from the imbalance between the production of reactive nitrogen species (RNS) and the body's ability to detoxify them. nih.govnih.gov this compound is utilized in research to understand the intricacies of PTN.

The formation of 3-nitrotyrosine in proteins is a complex process mediated by various reactive nitrogen species. While this compound itself is not a nitrating agent, it is a stable, modified amino acid that can be used as a standard in analytical studies or as a building block to create nitrated peptides for mechanistic studies. The primary mechanisms of in vivo nitration involve peroxynitrite and myeloperoxidase.

Peroxynitrite-Mediated Nitration : Peroxynitrite (ONOO⁻) is a potent oxidant and nitrating agent formed from the rapid reaction of nitric oxide (•NO) with the superoxide radical (O₂•⁻). nih.govnih.gov Peroxynitrite can directly nitrate (B79036) tyrosine residues, although this reaction is often inefficient. A more significant pathway involves the reaction of peroxynitrite with carbon dioxide (CO₂), which is present in biological systems at relatively high concentrations. This reaction forms a highly reactive intermediate, the nitrosoperoxycarbonate radical (ONOOCO₂⁻), which then decomposes to generate nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻). Both of these radicals can efficiently nitrate tyrosine residues. nih.gov

Myeloperoxidase-Mediated Nitration : The enzyme myeloperoxidase (MPO), found predominantly in neutrophils, can also catalyze tyrosine nitration. In the presence of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻), MPO generates reactive nitrating species that can modify tyrosine residues. This pathway is particularly relevant in inflammatory conditions where neutrophils are abundant.

The table below summarizes the key reactive species involved in protein tyrosine nitration.

| Reactive Species | Formation | Role in Nitration |

| Peroxynitrite (ONOO⁻) | Reaction of nitric oxide (•NO) and superoxide (O₂•⁻) | Direct, though often inefficient, nitrating agent. |

| Nitrogen Dioxide (•NO₂) | From the decomposition of nitrosoperoxycarbonate or via myeloperoxidase | A key radical species that nitrates tyrosine. |

| Carbonate Radical (CO₃•⁻) | From the decomposition of nitrosoperoxycarbonate | Can initiate the oxidation of tyrosine, leading to nitration. |

The addition of a bulky, electron-withdrawing nitro group to a tyrosine residue can have profound effects on protein structure and function. nih.govnih.gov These alterations are implicated in the pathogenesis of numerous diseases. Researchers can use synthetic peptides containing 3-nitrotyrosine, which can be prepared using this compound, to study these consequences in a controlled manner.

Enzyme Activity : Nitration of tyrosine residues within the active site or allosteric sites of an enzyme can lead to a loss or gain of function. For many enzymes, nitration results in inactivation. For instance, the nitration of manganese superoxide dismutase (MnSOD), a critical mitochondrial antioxidant enzyme, impairs its ability to scavenge superoxide radicals, thereby exacerbating oxidative stress. nih.gov

Proteolytic Degradation : Nitrated proteins may be more susceptible to proteolytic degradation. This can lead to a decrease in the levels of essential proteins within the cell.

Phosphorylation : Tyrosine phosphorylation is a crucial signaling mechanism. The presence of a nitro group on the same tyrosine residue can sterically hinder or prevent phosphorylation by tyrosine kinases, thereby disrupting cellular signaling pathways.

Immunogenicity : The introduction of 3-nitrotyrosine can render a protein immunogenic, meaning it can be recognized as foreign by the immune system. This can lead to the production of autoantibodies and contribute to autoimmune responses.

The following table outlines the major biological consequences of protein tyrosine nitration.

| Consequence | Description | Example |

| Altered Enzyme Activity | Nitration can inhibit or, in some cases, enhance the catalytic function of enzymes. | Inactivation of manganese superoxide dismutase (MnSOD). |

| Increased Proteolytic Degradation | Nitrated proteins may be targeted for degradation by cellular proteases. | Reduced levels of functional proteins. |

| Disrupted Phosphorylation | The presence of a nitro group can block tyrosine phosphorylation, affecting signaling pathways. | Interference with kinase-mediated signaling cascades. |

| Enhanced Immunogenicity | Nitrated proteins can be recognized by the immune system, leading to autoimmune responses. | Formation of autoantibodies against nitrated self-proteins. |

The concept of "denitration," the removal of the nitro group from 3-nitrotyrosine, has been a subject of scientific investigation. If protein tyrosine nitration were a reversible process, it would suggest a potential therapeutic avenue for diseases associated with nitrative stress. While the existence of a specific "denitrase" enzyme is still debated, some studies have suggested that certain cellular mechanisms might contribute to the reduction of 3-nitrotyrosine back to tyrosine. These proposed mechanisms are not yet fully understood and remain an active area of research.

Mimicry of Oxidative Stress Conditions for Neuroprotective Agent Development

3-Nitrotyrosine is a well-established biomarker of oxidative and nitrative stress, and its presence is elevated in a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. researchgate.netnih.gov In the context of drug discovery, this compound can be used to induce conditions that mimic the oxidative stress seen in these diseases. By exposing neuronal cell cultures to this compound or to nitrating agents that generate 3-nitrotyrosine, researchers can create a model system to screen for and evaluate the efficacy of potential neuroprotective agents. nih.gov

The rationale behind this approach is that a successful neuroprotective compound should be able to mitigate the downstream toxic effects of tyrosine nitration. These effects can include mitochondrial dysfunction, apoptosis (programmed cell death), and the aggregation of misfolded proteins, all of which are hallmarks of neurodegenerative disorders. The reduction in 3-nitrotyrosine levels in response to treatment with a neuroprotective agent can serve as a valuable indicator of the compound's antioxidant and cytoprotective properties. nih.gov

Pharmacological Research and Drug Discovery

Beyond its use in basic research, this compound holds potential in the realm of pharmacology and drug development.

Potential as Pharmaceutical Intermediates

As a modified amino acid, this compound can serve as a versatile building block, or pharmaceutical intermediate, in the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group and the protected carboxylic acid (as an ethyl ester) allows for selective chemical modifications at different parts of the molecule. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating novel compounds that could be tested for a variety of biological activities. While specific drugs derived directly from this compound are not widely documented in publicly available literature, its utility as a starting material in medicinal chemistry is recognized.

Neurotransmitter Modulation Studies

Research into L-tyrosine and its derivatives is crucial for understanding neurotransmitter function, as L-tyrosine is a direct precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. nbinno.comnih.gov Studies have shown that administering tyrosine can help mitigate the depletion of these neurotransmitters during periods of acute stress. nih.gov

The nitrated form, 3-Nitro-L-tyrosine, has also been investigated for its direct effects on neurotransmitter systems. It has been found to inhibit hemodynamic responses to angiotensin II, potentially through the inhibition of alpha 1-adrenoceptor-mediated events, suggesting a modulatory role in adrenergic signaling. selleckchem.com The use of this compound in such studies allows researchers to probe the impact of tyrosine nitration on these critical signaling pathways.

Investigation in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, Huntington's, ALS)

A significant body of research has focused on the role of 3-Nitro-L-tyrosine as a marker and potential mediator of neuronal damage in a range of neurodegenerative diseases. nih.gov The formation of 3-NT within the central nervous system is indicative of peroxynitrite-mediated oxidative damage, a common theme in the pathology of these disorders. nih.govnih.gov

Alzheimer's Disease (AD): Elevated levels of 3-Nitrotyrosine have been identified in the brains of individuals with amnestic mild cognitive impairment (MCI) and Alzheimer's disease, suggesting that nitrosative damage may be an early event in the disease's progression. nih.gov Immunohistochemical studies have shown intense staining for nitrotyrosine in neurons within the hippocampus of MCI patients. nih.gov Research has also demonstrated the nitration of tau protein in pretangles and neurofibrillary tangles, key pathological hallmarks of AD. nih.gov Interestingly, some studies suggest a complex role for nitration; the nitration of the amyloid-β peptide at the Tyr10 residue has been reported to potentially reduce its aggregation and neurotoxicity. frontiersin.org

Parkinson's Disease (PD): Oxidative stress is a well-established factor in the degeneration of dopaminergic neurons in the substantia nigra, the primary pathology in Parkinson's disease. mdpi.com In vivo studies have demonstrated that free 3-nitrotyrosine can be directly neurotoxic, causing striatal neurodegeneration and reductions in tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis) in animal models. nih.gov This suggests that beyond being a mere biomarker, 3-NT may play a causal role in the neurodegenerative process of PD. nih.gov

Huntington's Disease (HD): Huntington's disease is another neurodegenerative disorder where mitochondrial dysfunction and oxidative stress are implicated. nih.govmdpi.com 3-Nitrotyrosine is considered a key biomarker of the oxidative/nitrosative processes that contribute to the progressive neurodegeneration seen in HD. nih.gov Animal models using the mitochondrial toxin 3-nitropropionic acid (3-NP) are widely employed to study HD-like pathology, which includes selective striatal degeneration, underscoring the link between impaired energy metabolism, nitroxidative stress, and the specific neuronal loss characteristic of the disease. nih.govmdpi.comnih.gov

Amyotrophic Lateral Sclerosis (ALS): Strong evidence links peroxynitrite-dependent tyrosine nitration to motor neuron degeneration in ALS. nih.govnih.gov Increased concentrations of both free and protein-bound 3-nitro-l-tyrosine have been found in the spinal cords of both sporadic and familial ALS patients. nih.govnih.gov In vitro studies have shown that clinically relevant concentrations of free 3-nitro-l-tyrosine can induce apoptosis in cultured motor neurons, further supporting its role as a potential pathogenic molecule in ALS. nih.gov

| Disease | Key Research Findings Related to 3-Nitrotyrosine (3-NT) | Primary Affected Brain Region/Cell Type | Reference |

|---|---|---|---|

| Alzheimer's Disease | Elevated 3-NT levels in MCI and AD brains; nitration of tau protein. Nitration of Amyloid-β (Tyr10) may reduce aggregation. | Hippocampus, Cortex (Neurons) | nih.govfrontiersin.org |

| Parkinson's Disease | Free 3-NT is directly neurotoxic, causing striatal degeneration and loss of tyrosine hydroxylase. | Substantia Nigra (Dopaminergic Neurons) | nih.gov |

| Huntington's Disease | Considered a key biomarker of oxidative stress contributing to neurodegeneration. | Striatum (Medium Spiny Neurons) | nih.govnih.gov |

| Amyotrophic Lateral Sclerosis (ALS) | Increased free and protein-bound 3-NT in spinal cord; induces motor neuron apoptosis. | Spinal Cord (Motor Neurons) | nih.govnih.gov |

Anti-inflammatory Research

The presence of 3-nitrotyrosine is closely associated with inflammatory processes. Inflammation often involves the activation of immune cells like macrophages, which can produce large amounts of both nitric oxide and superoxide radicals. researchgate.net The reaction between these molecules forms peroxynitrite, a potent nitrating agent. nih.gov Consequently, the detection of nitrated proteins serves as a reliable indicator of inflammation-associated oxidative and nitrosative stress. researchgate.netnih.gov Studies have shown that inducing an inflammatory response in animal models leads to a marked elevation in protein-bound 3-nitrotyrosine, a process that can be inhibited by blocking nitric oxide synthase. researchgate.net This positions this compound as a valuable compound for studying the biochemical consequences of inflammation in various experimental models.

Research in Amino Acid and Protein Metabolism

The study of 3-Nitro-L-tyrosine provides critical insights into how nitroxidative stress affects fundamental cellular processes like protein synthesis and signaling.

Tyrosine nitration is primarily understood as a post-translational modification, where a nitro group is added to tyrosine residues on existing proteins. nih.gov This modification can significantly alter the protein's structure and function. nih.gov However, there is also research into whether free 3-nitrotyrosine can be incorporated into proteins during their synthesis. Evidence on this topic is mixed. For instance, one study found that while some astrocyte populations could incorporate 3-nitrotyrosine into α-tubulin, motor neurons did not. nih.gov Another in vivo study of striatal neurodegeneration found no evidence of increased incorporation of free 3-nitrotyrosine into proteins. nih.gov A comprehensive analysis of the "human nitroproteome" revealed that many proteins involved in mRNA processing and protein synthesis are targets for nitration, suggesting that this modification could have a profound regulatory effect on the entire protein production machinery. nih.gov

The addition of a nitro group to a tyrosine residue on a protein can have significant consequences for cellular signaling. nih.govnih.gov Tyrosine phosphorylation is a cornerstone of intracellular signaling, and nitration of the same tyrosine residues can block this process, thereby inhibiting or altering signaling cascades. nih.gov Analysis of the human nitroproteome has shown that tyrosine nitration affects several major cellular networks, including protein synthesis, protein folding, and metabolism. nih.gov For example, the nitration of specific tyrosine residues in key signaling proteins, such as the lymphocyte-specific protein tyrosine kinase (LCK) in T-cells, has been shown to impair immune responses. nih.gov This demonstrates that tyrosine nitration is not just a marker of damage but can be a specific regulatory modification that directly impacts cellular function and signaling pathways. nih.gov

| Affected Process/Pathway | Mechanism of Impact by Tyrosine Nitration | Example | Reference |

|---|---|---|---|

| Protein Phosphorylation | Nitration of tyrosine residues can sterically hinder or prevent phosphorylation by kinases, thus disrupting signaling cascades. | General inhibition of tyrosine kinase pathways. | nih.gov |

| Protein Synthesis & Folding | Proteins involved in mRNA processing, RNA splicing, and ribosomal functions are enriched in the nitroproteome. | Nitration of spliceosomal complex proteins. | nih.gov |

| Immune Signaling | Nitration of specific kinases can impair downstream signaling required for immune cell activation. | Nitration of LCK (Y394) in T-lymphocytes impairs T-cell receptor signaling. | nih.gov |

| Metabolism | Metabolic pathway proteins are significantly enriched among nitrated proteins, suggesting functional alterations. | (General finding from proteomic analysis) | nih.gov |

Advanced Analytical Methodologies in Research

Spectroscopic Techniques in Analysis

Spectroscopy is a cornerstone in the analysis of nitrated tyrosine derivatives, providing insights into molecular structure, interactions, and dynamics.

The 3-nitrotyrosine (B3424624) (NT) chromophore, present in 3-Nitro-L-tyrosine (B30807) ethyl ester hydrochloride, serves as a powerful spectroscopic probe for investigating ligand-protein interactions. The absorption properties of the NT moiety are highly sensitive to the local microenvironment, particularly pH. nih.govnih.gov This pH-dependence stems from the ionization of its phenolic hydroxyl group.

At acidic pH, the neutral (phenol) form is predominant, exhibiting a prominent absorption band around 355 nm. nih.gov Conversely, at basic pH, the ionized (phenate) form dominates, with a characteristic major absorption band at a longer wavelength, typically around 422 nm. nih.gov This distinct spectral shift upon ionization allows UV/Vis spectroscopy to monitor changes in the protonation state of the nitrotyrosine residue.

When a ligand containing a nitrotyrosine residue binds to a protein, changes in the absorption spectrum can reveal crucial details about the binding interface. For instance, in a study involving an NT-containing analog of hirudin binding to thrombin, the absorption spectrum of the complex indicated that the phenate moiety of NT, which was the predominant form in the free state at pH 8, became protonated to the phenol (B47542) form upon binding. nih.govnih.gov This observation suggested that the binding pocket on the protein was more acidic or sterically constrained, forcing the protonation of the nitrotyrosine residue. Such spectral changes can be used to detect protein-protein interactions with high sensitivity and to help determine binding constants (Kd values). nih.govnih.gov

Table 1: pH-Dependent UV/Vis Absorption Maxima for 3-Nitrotyrosine

| Form | pH | Approximate λmax |

| Neutral (Phenol) | Acidic | ~355 nm |

| Ionized (Phenate) | Basic | ~422 nm |

The unique spectroscopic properties of the 3-nitrotyrosine moiety make it an excellent participant in Fluorescence Resonance Energy Transfer (FRET) experiments. rsc.org FRET is a distance-dependent interaction between two dye molecules in which excitation energy is transferred from a donor fluorophore to an acceptor chromophore without the emission of a photon.

3-Nitrotyrosine is essentially non-fluorescent and possesses an absorption spectrum (300-450 nm) that significantly overlaps with the fluorescence emission spectra of intrinsic protein fluorophores like tryptophan (Trp) and tyrosine (Tyr). nih.govnih.gov This makes NT an ideal FRET acceptor when paired with these amino acids as donors. The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring intramolecular and intermolecular distances in biological systems. nih.gov

In research, by incorporating a 3-nitrotyrosine derivative into a peptide or protein ligand, its binding to a target protein containing tryptophan residues can be monitored. Upon binding, if the NT acceptor is brought into close proximity (typically within 10-100 Å) of a Trp donor, FRET occurs. This results in a measurable decrease (quenching) of the tryptophan fluorescence. For example, when a hirudin analog containing NT was bound to thrombin, the enzyme's intrinsic tryptophan fluorescence was reduced by approximately 50%. nih.govnih.gov This quenching can be used to quantify binding affinity and explore the structural dynamics of protein-ligand complexes. The Förster distance (the distance at which FRET efficiency is 50%) for the Trp-to-NT pair has been calculated to be as large as 26 Å, highlighting its utility for studying a relevant range of biological distances. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including 3-Nitro-L-tyrosine ethyl ester hydrochloride and its derivatives. Both ¹H (proton) and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, confirming the identity and purity of the compound.

In the ¹H NMR spectrum of a closely related compound, N-acetyl-3-nitro-L-tyrosine ethyl ester, specific signals correspond to each unique proton in the molecule. nih.gov The ethyl ester group is identified by a characteristic triplet and quartet pattern. The protons on the aromatic ring appear in the downfield region, and their splitting patterns (coupling) confirm the substitution pattern, specifically the position of the nitro group relative to the other substituents. The protons of the amino acid backbone, including the alpha-proton and the beta-protons, show distinct chemical shifts and coupling constants that can be used to deduce conformational information. nih.gov

Similarly, ¹³C NMR provides a signal for each unique carbon atom, confirming the total number of carbons and their chemical environment (e.g., aromatic, carbonyl, aliphatic). The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, allowing for unambiguous assignment of the structure.

Table 2: Representative ¹H NMR Chemical Shifts for an N-acetyl-3-nitro-L-tyrosine ethyl ester Analog

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Ethyl -CH₃ | 1.23 | Triplet |

| Acetyl -CH₃ | 1.91 | Singlet |

| β-CH₂ | 2.95, 3.14 | Doublet of doublets |

| Ethyl -CH₂ | 4.15 | Quartet |

| α-CH | 4.63 | Doublet of doublets |

| Aromatic CH | 7.08 - 7.92 | Doublets, Doublet of doublets |

Data adapted from a study on N-acetyl-3-nitro-L-tyrosine ethyl ester in CD₃OD. nih.gov

Mass Spectrometry Approaches

Mass spectrometry (MS) is the gold standard for the sensitive and specific quantification of 3-nitrotyrosine in complex biological matrices. researchgate.net Coupled with chromatographic separation techniques, it allows for the detection of trace amounts of the compound.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive method for quantifying 3-nitrotyrosine. nih.gov Due to the low volatility of amino acids, a crucial step in this workflow is chemical derivatization prior to analysis. This process converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. ipp.pt

A validated method for free 3-nitrotyrosine in human plasma involves derivatization to its n-propyl ester-pentafluoropropionyl amide-trimethylsilyl ether form. nih.gov Following separation on a GC column, the analyte is ionized and subjected to tandem mass spectrometry. In MS/MS, a specific parent ion corresponding to the derivatized 3-nitrotyrosine is selected and fragmented, and a specific product ion is monitored for quantification. This process, known as selected reaction monitoring (SRM), provides exceptional specificity, minimizing interference from other molecules in the sample. This method has achieved very low limits of detection, capable of quantifying basal levels of free 3-nitrotyrosine in human plasma in the low nanomolar range. nih.gov

Table 3: Performance of a Validated GC-MS/MS Method for Free 3-Nitrotyrosine Quantification

| Parameter | Value |

| Limit of Detection | 4 amol |

| Limit of Quantification | 125 pM |

| Mean Concentration in Healthy Plasma | 2.8 nM (range 1.4-4.2 nM) |

| Precision at 1 nM | ≥ 94% |

| Accuracy at 1 nM | ≥ 80% |

Data from a study on free 3-nitrotyrosine in human plasma. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the predominant technique for the analysis of 3-nitrotyrosine in biological fluids. researchgate.netnih.gov A key advantage of LC-MS/MS over GC-MS/MS is that it often does not require a derivatization step, simplifying sample preparation and reducing the risk of artifact formation. mdpi.com

In this approach, the sample (e.g., plasma) undergoes protein precipitation, and the supernatant is directly injected into the LC system. The 3-nitrotyrosine is separated from other components on a reversed-phase HPLC column before being introduced into the mass spectrometer. Electrospray ionization (ESI) is typically used to generate ions, which are then analyzed by tandem MS using SRM, similar to the GC-MS/MS approach. The use of stable isotope-labeled internal standards (e.g., ¹³C₆-3-Nitro-L-tyrosine) is critical for ensuring accurate and precise quantification by correcting for matrix effects and variations in instrument response. researchgate.net LC-MS/MS methods have been developed for the simultaneous quantification of 3-nitrotyrosine and other related halogenated tyrosine derivatives. nih.govnih.gov

Table 4: Validation Parameters for a Simultaneous LC-MS/MS Quantification Method

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy | Coefficient of Variation |

| 3-Nitro-L-tyrosine | 0.030 ng/mL | 0.100 ng/mL | 95-105% | <10% |

| 3-Chloro-L-tyrosine | 0.030 ng/mL | 0.098 ng/mL | 95-105% | <10% |

| 3-Bromo-L-tyrosine | 0.026 ng/mL | 0.096 ng/mL | 95-105% | <10% |

Data from a study on the simultaneous analysis in human plasma. nih.govresearchgate.netnih.gov

Electrochemical Studies

Electrochemical methods are pivotal in elucidating the redox mechanisms of nitroaromatic compounds. These techniques are highly sensitive and provide valuable information on the electron transfer processes, which are central to the biological activity and potential applications of molecules like 3-Nitro-L-tyrosine and its derivatives.

Cyclic voltammetry is a widely used electrochemical technique to investigate the oxidation and reduction processes of a substance. In the context of 3-Nitro-L-tyrosine, studies have utilized various electrodes to probe its electrochemical signature.

Research on 3-Nitro-L-tyrosine using cyclic voltammetry has revealed that the compound undergoes an irreversible oxidation process. bohrium.comresearchgate.net This behavior has been observed on different electrode surfaces, such as glassy carbon (GC) and carbon paste electrodes (CPE). abechem.com On a glassy carbon electrode, 3-Nitro-L-tyrosine exhibits a distinct oxidation peak at approximately +0.75 V (versus an Ag/AgCl reference electrode), while the parent amino acid, tyrosine, shows no significant response under the same conditions. abechem.com

When a carbon paste electrode is used, both 3-Nitro-L-tyrosine and tyrosine show oxidation peaks, but they are separated by about 0.1 V. abechem.com The oxidation of 3-Nitro-L-tyrosine at a CPE occurs at a potential of about +0.77 V (vs. Ag/AgCl). abechem.com The presence of the electron-withdrawing nitro group makes the phenolic group of 3-Nitro-L-tyrosine more difficult to oxidize compared to tyrosine. researchgate.net

The irreversible nature of the oxidation is indicated by the absence of a corresponding reduction peak on the reverse scan in cyclic voltammograms. abechem.com This suggests that the initial oxidation product is unstable and undergoes subsequent chemical reactions. bohrium.comresearchgate.net The process is also pH-dependent, involving the transfer of both an electron and a proton from the phenolic group to form a phenoxy radical. bohrium.comresearchgate.net

Interactive Data Table: Oxidation Peak Potentials of 3-Nitro-L-tyrosine

| Electrode Material | Approximate Oxidation Peak Potential (Epa) vs. Ag/AgCl | Reference |

| Glassy Carbon Electrode (GCE) | +0.75 V | abechem.com |

| Carbon Paste Electrode (CPE) | +0.77 V | abechem.com |

| Platinum Electrode (PtE) | +0.81 V (in phosphate (B84403) buffer, pH 7.0) | bohrium.com |

Note: The data presented is for the parent compound, 3-Nitro-L-tyrosine, and serves as a close approximation for the electrochemical behavior of its ethyl ester derivative.

Pulse radiolysis is another powerful technique used to study the fast reactions of transient radical species in solution. nih.gov While not directly measuring electrode potentials in the same manner as voltammetry, it is instrumental in determining the one-electron reduction potentials of compounds and understanding the mechanisms of their formation and reactions. In the context of 3-Nitro-L-tyrosine, pulse radiolysis has been employed to study the radical-mediated processes that lead to its formation. nih.gov

This technique generates specific radical species, and their reactions can be monitored in real-time. nih.gov For instance, the reaction between tyrosyl radicals and nitrogen dioxide (•NO2) is a primary pathway for the formation of 3-Nitro-L-tyrosine. nih.gov Pulse radiolysis studies allow for the determination of the rate constants of these rapid reactions, providing critical insights into the kinetics of protein nitration. nih.gov

Derivatives and Analogs of 3 Nitro L Tyrosine Ethyl Ester Hydrochloride in Research

N-Acetyl-3-nitro-L-tyrosine Ethyl Ester and its Chlorinated Products

N-Acetyl-3-nitro-L-tyrosine ethyl ester (NANTEE) serves as a model compound for protein-bound 3-nitrotyrosine (B3424624). Its primary research application lies in studies of oxidative stress, particularly in understanding the reactions of nitrated tyrosine residues with other reactive species.

A significant area of research involves the reaction of NANTEE with hypochlorous acid (HOCl), a reactive oxygen species produced by myeloperoxidase in neutrophils. This reaction simulates conditions of inflammation where both nitrative and oxidative stress occur simultaneously. When HOCl is the limiting reagent in this reaction, the major product formed is N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester (NACNTEE). researchgate.netresearchgate.net The synthesis of this chlorinated product is a key finding, as it provides a potential biomarker for the concurrent presence of peroxynitrite and hypochlorous acid, indicating a specific type of oxidative stress. researchgate.net

The identification and characterization of NACNTEE have been accomplished using advanced analytical techniques. researchgate.netresearchgate.net Single-crystal X-ray crystallography confirmed its molecular structure, while 1H-NMR spectroscopy provided detailed information about its chemical environment. researchgate.net These studies are crucial for definitively identifying new biomarkers of disease processes related to oxidative stress. researchgate.net

| Compound Name | Abbreviation | Molecular Formula | Precursor | Key Research Application |

|---|---|---|---|---|

| N-Acetyl-3-nitro-L-tyrosine ethyl ester | NANTEE | C13H16N2O6 | 3-Nitro-L-tyrosine (B30807) ethyl ester | Model for protein-bound 3-nitrotyrosine in oxidative stress studies. |

| N-Acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester | NACNTEE | C13H15ClN2O6 | NANTEE | Biomarker for simultaneous peroxynitrite and hypochlorous acid activity. researchgate.net |

Fmoc-3-nitro-L-tyrosine in Peptide Synthesis

In the field of peptide chemistry, Fmoc-3-nitro-L-tyrosine is a crucial building block. acs.org The "Fmoc" (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amino group of the amino acid. nih.gov This protection strategy is fundamental to solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of amino acids to create a specific peptide sequence. acs.orgrsc.org

The use of the Fmoc protecting group offers a chemically mild alternative to other methods, which is particularly advantageous for synthesizing peptides containing sensitive modifications. rsc.orgchemicalbook.com The Fmoc group is stable under the acidic conditions used to cleave side-chain protecting groups but can be easily removed by a mild base, typically piperidine, allowing the next amino acid in the sequence to be added. nih.govrsc.org

Fmoc-3-nitro-L-tyrosine is valued in research for several reasons:

Incorporation of a Modifiable Residue : It allows for the precise placement of a 3-nitrotyrosine residue within a peptide sequence. The nitro group can be subsequently reduced to an aminotyrosine, which can be further modified for various applications, such as creating targeted drug delivery systems. acs.org

Study of Protein Function : Synthesizing peptides containing 3-nitrotyrosine helps researchers investigate how this specific post-translational modification affects protein structure, enzyme activity, and protein-protein interactions. acs.orgacs.org

Stability and Compatibility : The derivative is stable and compatible with standard coupling reagents used in SPPS, making it a reliable choice for chemists. acs.org

The versatility of Fmoc-3-nitro-L-tyrosine makes it an indispensable tool in drug development and medicinal chemistry for creating bioactive peptides and enzyme inhibitors. acs.org

Other Functionalized Derivatives for Specific Research Applications

Beyond the N-acetyl and Fmoc derivatives, other functionalized analogs of 3-nitro-L-tyrosine have been synthesized for specific research purposes. A notable example is N-t-BOC-l-tyrosine tert-butyl ester (BTBE) , a hydrophobic analog of tyrosine.

BTBE was specifically designed to study the mechanisms of tyrosine nitration within nonpolar environments, such as biological membranes. acs.orgnih.gov Many protein tyrosine residues that are nitrated in vivo are located within or associated with these hydrophobic compartments. nih.gov Mechanistic studies performed in aqueous solutions may not accurately reflect the processes occurring in these lipid bilayers.

Research utilizing BTBE incorporated into liposomes (model membranes) has yielded significant insights:

Mechanism of Nitration : Studies with BTBE confirmed that peroxynitrite can induce the formation of 3-nitro-BTBE within a lipid bilayer, proceeding through a free radical mechanism. acs.orgnih.gov

Hydrophobic Probe : BTBE serves as an effective probe to explore the physicochemical and biochemical factors controlling tyrosine nitration in membranes, including the effects of pH, catalysts, and radical scavengers. acs.orgnih.gov

Biomembrane Studies : The probe has been successfully incorporated into red blood cell membranes to demonstrate that peroxynitrite-dependent radical reactions can and do occur within biological membranes, despite the presence of scavengers within the cell.

The development of specialized derivatives like BTBE allows researchers to investigate complex biochemical questions in environments that mimic physiological conditions more closely.

Future Directions and Emerging Research Areas

Development of Novel Biotechnological Applications

The unique properties of 3-nitrotyrosine (B3424624) are being harnessed for a range of biotechnological applications, from disease diagnostics to advanced protein engineering. 3-Nitro-L-tyrosine (B30807) ethyl ester hydrochloride serves as a critical reagent in these endeavors.

One of the most promising areas is the development of advanced diagnostic and prognostic biomarkers. nih.gov Elevated levels of 3-NT have been identified as a reliable indicator of nitrosative stress in a wide array of pathologies, including neurodegenerative diseases (like Alzheimer's and Parkinson's disease), cardiovascular conditions, and inflammatory diseases. researchgate.netbohrium.comresearchgate.net The presence of 3-NT often appears before clinical symptoms, making it a potential target for early diagnosis. nih.govbohrium.com Future work aims to refine detection methods, moving beyond simple quantification to identifying specific nitrated proteins that are unique to certain diseases. This could lead to highly specific diagnostic panels.

Another innovative application lies in the field of protein engineering through genetic code expansion. frontiersin.org Researchers have developed techniques to site-specifically incorporate 3-nitrotyrosine into proteins in living cells. frontiersin.orgnih.gov This powerful tool allows for precise investigation into how nitration at a specific tyrosine residue affects a protein's structure, function, and interactions. nih.gov By using 3-Nitro-L-tyrosine ethyl ester hydrochloride as a precursor or standard in these systems, scientists can create custom-designed proteins to study the functional consequences of this post-translational modification in unprecedented detail.

| Biotechnological Application Area | Description | Key Research Goal |

| Disease Biomarker Development | Utilizing 3-nitrotyrosine as a stable marker of nitroxidative stress for early detection and monitoring of various diseases. nih.govresearchgate.net | To develop highly sensitive and specific assays for quantifying total and protein-specific 3-NT in clinical samples (e.g., plasma, cerebrospinal fluid). ipp.pt |

| Protein Engineering | Employing genetic code expansion technologies to incorporate 3-nitrotyrosine at specific sites within a protein's structure. frontiersin.org | To elucidate the precise functional consequences (e.g., gain/loss of function, altered signaling) of site-specific tyrosine nitration. nih.gov |

| Assay Development & Validation | Using this compound as a standard for developing and calibrating analytical methods like HPLC, mass spectrometry, and immunoassays. mdpi.comnih.gov | To improve the accuracy, sensitivity, and reproducibility of 3-NT quantification in complex biological samples. mdpi.comacs.org |

Exploration in Pharmacological Screening Platforms

Given the strong association between elevated protein nitration and disease, this compound is becoming an important tool in platforms for pharmacological screening and drug discovery. These platforms aim to identify novel therapeutic compounds that can modulate nitroxidative stress.

Cell-based in vitro assays are a primary area of exploration. In these systems, researchers can use reagents to induce nitroxidative stress, leading to the formation of 3-nitrotyrosine in cellular proteins. This compound can be used to establish baseline conditions or as a positive control. These cell models can then be used in high-throughput screening to test libraries of small molecules for their ability to either prevent the formation of 3-NT or to promote its removal. For example, compounds can be screened for their ability to scavenge reactive nitrogen species (RNS) or to inhibit enzymes involved in their production. researchgate.net

Furthermore, since tyrosine nitration can trigger specific cellular responses, such as apoptosis (programmed cell death), this provides another measurable endpoint for screening. nih.govnih.gov A screening platform could be designed to identify compounds that protect specific cell types, such as dopaminergic neurons, from 3-NT-induced cell death. nih.gov The reduction in 3-NT levels in response to neuroprotective treatments has been highlighted as an indicator of therapeutic efficacy. bohrium.com

| Screening Platform Type | Role of 3-Nitro-L-tyrosine Derivative | Therapeutic Goal of Screened Compounds |

| Cell-Based Nitrosative Stress Assays | Used as a standard or tool to induce and quantify protein nitration within cells. | Identify compounds that prevent 3-NT formation by scavenging RNS or inhibiting RNS-producing enzymes. |

| Apoptosis Inhibition Assays | Used to induce apoptosis in specific cell lines (e.g., neuronal cells) as a pathological trigger. nih.gov | Discover neuroprotective agents that block the cell death pathway initiated by nitrative stress. nih.gov |

| Enzyme Activity Modulation Screens | Used in assays where nitration is known to inhibit or activate a key enzyme (e.g., manganese superoxide (B77818) dismutase). cellsignal.com | Find molecules that can restore the normal function of enzymes whose activity is pathologically altered by nitration. |

Advanced Research on Post-Translational Modifications

The nitration of tyrosine is a critical post-translational modification (PTM) that can profoundly alter a protein's function and its role in cellular signaling. bmglabtech.comfrontiersin.org this compound is an essential chemical tool for advanced research into the complex world of the "nitroproteome"—the entire complement of nitrated proteins within a cell or organism. nih.gov

A major frontier in this field is understanding the selectivity and functional impact of tyrosine nitration. Research has shown that nitration is not a random event; it selectively targets specific proteins and, within those proteins, only one or two specific tyrosine residues. nih.govpnas.org Advanced proteomic techniques, particularly mass spectrometry, are being employed to identify these specific nitration sites across the proteome. nih.govnih.gov These studies are revealing that the consequences of nitration can be diverse: it can lead to a loss of protein function, a gain of toxic function, or have no discernible effect. nih.gov For example, nitration of the p53 protein can abolish its ability to bind DNA, while nitration of the Hsp90 protein can convert it from a pro-survival factor into a cell death effector. nih.govcellsignal.com

Another emerging area is the study of "crosstalk" between tyrosine nitration and other PTMs, especially phosphorylation. Tyrosine residues are key hubs for cellular signaling through phosphorylation by tyrosine kinases. researchgate.net Nitration and phosphorylation can be mutually exclusive on the same tyrosine residue, suggesting a competitive interplay between these two modifications. nih.gov Nitration of a critical tyrosine could block its phosphorylation, thereby disrupting vital signaling pathways. researchgate.net Future research will focus on mapping these competing PTMs and understanding how the balance between nitration and phosphorylation is regulated in health and disease.

| Research Focus Area | Key Questions Being Addressed | Examples of Affected Proteins |

| Proteome-Wide Identification | Which proteins are nitrated in specific disease states? Which specific tyrosine residues are modified? nih.gov | Manganese Superoxide Dismutase (MnSOD), p53, Cytochrome c, Actin. cellsignal.compnas.org |

| Functional Consequences | Does nitration inactivate an enzyme, activate a toxic function, or disrupt protein-protein interactions? nih.govnih.gov | Inactivation of MnSOD, gain of peroxidatic activity by Cytochrome c. cellsignal.compnas.org |

| PTM Crosstalk | How does tyrosine nitration compete with or influence tyrosine phosphorylation at the same or nearby sites? researchgate.netnih.gov | 14-3-3 proteins, receptor tyrosine kinases. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. How is 3-Nitro-L-tyrosine ethyl ester hydrochloride synthesized and purified for research use?

- Methodological Answer : The synthesis typically involves esterification of 3-nitro-L-tyrosine. A common approach is converting the carboxylic acid group to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol to form the ethyl ester. For example, methyl ester analogs are synthesized via alcoholysis of acid chlorides with methanol . Purification is achieved via recrystallization or reverse-phase HPLC, with purity ≥95% confirmed by HPLC . The hydrochloride salt is formed during neutralization, and the final product is stored at 2–8°C to prevent decomposition .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and stereochemistry by analyzing proton and carbon environments .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (≥95% in most research-grade batches) .

- Mass Spectrometry (MS) : Verifies molecular weight (290.7 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in related nitrotyrosine derivatives .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers to minimize hydrolysis or nitro group degradation. Stability is pH-sensitive; avoid prolonged exposure to alkaline conditions. Thermal degradation studies on similar esters suggest stability up to 25°C for short-term handling .

Advanced Research Questions

Q. How can researchers employ this compound as a probe in studying oxidative post-translational modifications in proteins?

- Methodological Answer : The nitro group serves as a stable mimic of tyrosine nitration, a marker of oxidative stress. In enzymatic assays, this compound can be used to:

- Track peroxidase activity (e.g., vascular peroxidase-1) by monitoring nitrotyrosine formation via HPLC or immunoassays .

- Investigate dityrosine cross-linking in structural proteins using fluorescence spectroscopy or mass spectrometry .

- Optimize reaction conditions (pH, enzyme concentration) to model in vivo nitration pathways .

Q. What are the critical considerations when interpreting conflicting crystallographic data for nitrotyrosine derivatives like this compound?

- Methodological Answer :

- Non-merohedral Twinning : Observed in related compounds (e.g., N-Acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester), which complicates structure refinement. Use twin law correction software (e.g., CELL_NOW) to resolve domain ratios .

- Hydrogen Bonding Artifacts : Intramolecular O–H⋯O bonds may skew electron density maps. Validate with DFT calculations or neutron diffraction data .

- Thermal Motion : Nitro groups exhibit high thermal displacement parameters. Collect data at low temperatures (e.g., 90 K) to improve resolution .

Q. How does the nitro group influence the compound’s reactivity in metabolic flux analysis?

- Methodological Answer : In phenylpropanoid pathway studies, the nitro group alters substrate specificity in tyrosine-metabolizing enzymes (e.g., tyrosine aminotransferase). Researchers can:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.